N-(Cyclohexylmethyl)-3,3-difluorocyclobutan-1-amine
Overview
Description
N-(Cyclohexylmethyl)-3,3-difluorocyclobutan-1-amine is an organic compound that belongs to the class of cyclobutanes This compound features a cyclobutane ring substituted with two fluorine atoms and an amine group attached to a cyclohexylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohexylmethyl)-3,3-difluorocyclobutan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylmethylamine with 3,3-difluorocyclobutanone under reductive amination conditions. This process typically employs a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be used to enhance the efficiency of the reductive amination process. Additionally, the use of high-pressure hydrogenation techniques can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclohexylmethyl)-3,3-difluorocyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or alkoxy-substituted derivatives.
Scientific Research Applications
N-(Cyclohexylmethyl)-3,3-difluorocyclobutan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Cyclohexylmethyl)-3,3-difluorocyclobutan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler analog with a cyclohexyl group attached to an amine.
3,3-Difluorocyclobutanamine: A related compound with a similar cyclobutane core but lacking the cyclohexylmethyl group.
Uniqueness
N-(Cyclohexylmethyl)-3,3-difluorocyclobutan-1-amine is unique due to the presence of both the cyclohexylmethyl and difluorocyclobutane moieties. This combination imparts distinct physicochemical properties, such as increased lipophilicity and potential for specific receptor interactions, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(cyclohexylmethyl)-3,3-difluorocyclobutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2N/c12-11(13)6-10(7-11)14-8-9-4-2-1-3-5-9/h9-10,14H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQIVBJVPIOQQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2CC(C2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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